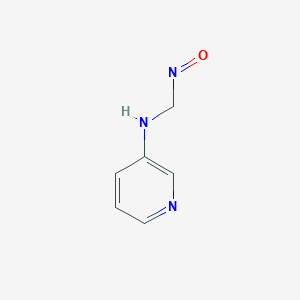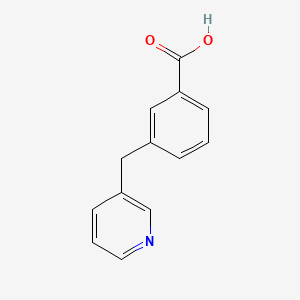
3-(3-Pyridinylmethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(3-pyridinylméthyl)benzoïque est un composé organique de formule moléculaire C13H11NO2. Il est constitué d’une partie acide benzoïque substituée par un groupe pyridinylméthyle en position méta.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’acide 3-(3-pyridinylméthyl)benzoïque peut être réalisée selon plusieurs méthodes. Une approche courante implique la réaction de couplage de Suzuki–Miyaura, qui est une réaction de couplage croisé catalysée au palladium entre un halogénure d’aryle et un composé organoboré . Cette méthode est privilégiée pour ses conditions réactionnelles douces et sa tolérance aux groupes fonctionnels.
Méthodes de production industrielle : La production industrielle de l’acide 3-(3-pyridinylméthyl)benzoïque implique généralement des réactions de couplage de Suzuki–Miyaura à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, en utilisant des catalyseurs et des conditions réactionnelles efficaces pour garantir la rentabilité et la possibilité de mise à l’échelle.
Analyse Des Réactions Chimiques
Types de réactions : L’acide 3-(3-pyridinylméthyl)benzoïque subit diverses réactions chimiques, notamment :
Oxydation : La position benzylique peut être oxydée pour former des dérivés de l’acide benzoïque.
Réduction : Les réactions de réduction peuvent modifier le groupe pyridinylméthyle.
Substitution : Des réactions de substitution nucléophile peuvent se produire en position benzylique.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium (KMnO4) en milieu acide.
Réduction : Hydrogénation à l’aide de palladium sur charbon (Pd/C).
Substitution : N-bromosuccinimide (NBS) pour la bromation.
Principaux produits :
Oxydation : Dérivés de l’acide benzoïque.
Réduction : Dérivés pyridinylméthyles réduits.
Substitution : Halogénures benzyliques.
4. Applications dans la recherche scientifique
L’acide 3-(3-pyridinylméthyl)benzoïque a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de matériaux de pointe et comme intermédiaire dans la fabrication chimique.
Applications De Recherche Scientifique
3-(3-Pyridinylmethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(3-pyridinylméthyl)benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant à des ions métalliques ou à des protéines, influençant ainsi leur activité. Ses effets sont médiés par diverses voies biochimiques, en fonction de l’application et du contexte spécifiques .
Composés similaires :
Acide 3-[(3-pyridinylméthyl)amino]benzoïque : Structure similaire avec un groupe amino au lieu d’un acide carboxylique.
Acide 2-{[(3-pyridinylméthyl)amino]carbonyl}benzoïque : Contient un groupe carbonyle supplémentaire.
Unicité : L’acide 3-(3-pyridinylméthyl)benzoïque est unique en raison de son motif de substitution spécifique et de la présence à la fois d’un acide benzoïque et d’un groupe pyridinylméthyle. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour des applications spécialisées dans la recherche et l’industrie.
Comparaison Avec Des Composés Similaires
3-[(3-Pyridinylmethyl)amino]benzoic acid: Similar structure with an amino group instead of a carboxylic acid.
2-{[(3-Pyridinylmethyl)amino]carbonyl}benzoic acid: Contains an additional carbonyl group.
Uniqueness: 3-(3-Pyridinylmethyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoic acid and a pyridinylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H11NO2 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
3-(pyridin-3-ylmethyl)benzoic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1-6,8-9H,7H2,(H,15,16) |
Clé InChI |
LRSQBOMMXCANAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)CC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



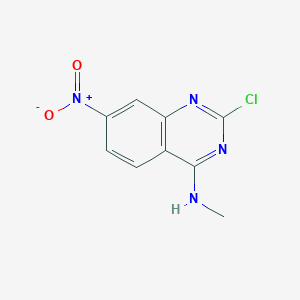
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B12291958.png)
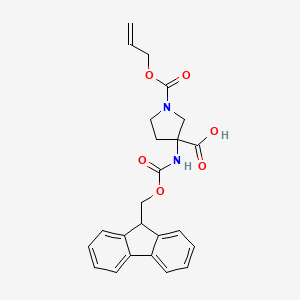
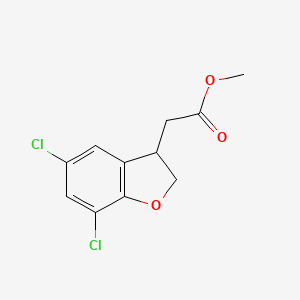
![2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid](/img/structure/B12291969.png)
![13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12291979.png)
![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/structure/B12291994.png)
![N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)
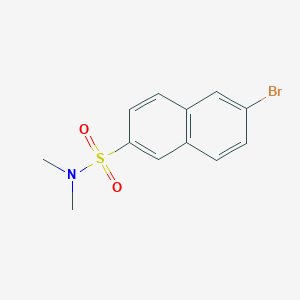
![4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B12292010.png)
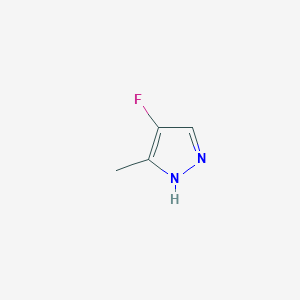
![6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)
